CADD522

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

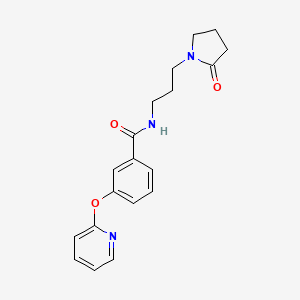

CADD522は、特にがん治療における潜在的な治療用途のために注目を集めている低分子です。 これは、特定のがんの増殖と転移に重要な役割を果たすrunt boxドメインタンパク質、RUNX2のDNA結合を阻害する能力で知られています .

作用機序

CADD522は、主にRUNX2タンパク質のDNA結合を阻害することで作用を発揮します。 この阻害は、RUNX2標的遺伝子の転写を阻害し、がん細胞の増殖と転移の減少につながります . この化合物は、グルコースの取り込みと細胞周期の進行も妨害し、抗腫瘍活性に貢献します .

類似の化合物との比較

This compoundは、RUNX2-DNA結合を阻害する高い特異性と効力において独自です。類似の化合物には次のものがあります。

RUNX1阻害剤: これらはRUNXファミリーの異なるメンバーを標的とするが、重複する効果を持つ可能性があります。

準備方法

合成経路と反応条件

. 合成は通常、以下の手順を含みます。

ビシクロヘプテンコアの形成: これはディールス・アルダー反応によって達成されます。

ジクロロフェニル基の導入: この手順では、ジクロロベンゼンやアミンなどの試薬を制御された条件下で使用します。

最終的な組み立て: 最終生成物は、精製および結晶化プロセスによって得られます。

工業生産方法

CADD522の具体的な工業生産方法は広く文書化されていませんが、合成はおそらく実験室での調製と同様の手順に従いますが、より大規模です。 これには、工業用反応器、精製システム、品質管理対策を使用して、最終生成物の整合性と純度を確保することが含まれます .

化学反応の分析

反応の種類

CADD522は、次のようないくつかの種類の化学反応を起こします。

酸化: この反応は分子上の官能基を変更し、生物学的活性を変化させる可能性があります。

還元: 還元反応は、分子の酸化状態を変更するために使用でき、反応性に影響を与えます。

置換: これには、ある官能基を別の官能基に置き換えることが含まれ、異なる特性を持つthis compoundの誘導体を作成するために使用できます

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および溶解と反応促進のためのジメチルスルホキシド(DMSO)などのさまざまな溶媒が含まれます .

主要な製品

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応はヒドロキシル化誘導体を生成する可能性があり、置換反応はさまざまな官能基化されたアナログを生成する可能性があります .

科学研究の応用

This compoundは、いくつかの科学研究の応用で有望であることが示されています。

科学的研究の応用

CADD522 has shown promise in several scientific research applications:

Cancer Research: It has been extensively studied for its potential to inhibit the growth and metastasis of breast cancer cells by targeting the RUNX2 protein

Molecular Biology: It serves as a tool for studying the role of RUNX2 in various cellular processes, providing insights into gene regulation and protein interactions.

類似化合物との比較

CADD522 is unique in its high specificity and potency for inhibiting RUNX2-DNA binding. Similar compounds include:

RUNX1 inhibitors: These target a different member of the RUNX family but may have overlapping effects.

RUNX3 inhibitors: These compounds also target RUNX family proteins but with different specificities and applications

特性

IUPAC Name |

3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3/c16-10-4-3-9(6-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(20)21/h1-4,6-8,12-13H,5H2,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDNWNOGHQYWPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333157 |

Source

|

| Record name | 3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644599 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

199735-88-1 |

Source

|

| Record name | 3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(imidazo[1,2-a]pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2804689.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2804690.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2804691.png)

![METHYL 6-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B2804693.png)

![N-{2-[5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2804695.png)

![2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-3-methylbutanoic acid](/img/structure/B2804700.png)

![(E)-N-[2-(4-Chlorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2804703.png)

![N,N-dimethyl-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide](/img/structure/B2804705.png)

![N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2804708.png)